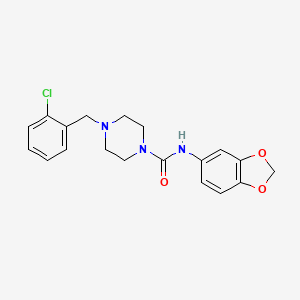![molecular formula C22H26ClNO3 B5437403 (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone](/img/structure/B5437403.png)
(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone, also known as ML297, is a selective antagonist of the M4 muscarinic acetylcholine receptor. This compound has been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone acts as a selective antagonist of the M4 muscarinic acetylcholine receptor, which is primarily expressed in the striatum and cortex of the brain. The M4 receptor is involved in the regulation of dopamine release, which is important for motor function, reward, and cognition. By blocking the M4 receptor, this compound increases dopamine release in the striatum and cortex, which can improve motor function, cognitive function, and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine release in the striatum and cortex of the brain, which can improve motor function, cognitive function, and reduce drug-seeking behavior. This compound has also been shown to reduce acetylcholine release in the striatum, which can reduce dyskinesia and improve motor function in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone in lab experiments is its selectivity for the M4 receptor, which reduces the potential for off-target effects. However, one limitation is the lack of availability of this compound, which can make it difficult to conduct experiments.
Orientations Futures
There are several future directions for research on (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone. One direction is to further investigate its therapeutic potential in Parkinson's disease, schizophrenia, and addiction. Another direction is to study the potential side effects of this compound and to develop strategies to mitigate these effects. Additionally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for lab experiments.
Méthodes De Synthèse
The synthesis of (4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone was first reported by researchers at the University of North Carolina at Chapel Hill. The method involves a multi-step process starting with the reaction of 4-chloro-2-methylphenol with 2-bromoethyl benzene to form the intermediate 4-chloro-2-methylphenyl 2-(2-bromoethyl)benzoate. This intermediate is then reacted with piperidine-3-carboxaldehyde and 2-(2-hydroxyethoxy)benzyl bromide to form the final product this compound.
Applications De Recherche Scientifique
(4-chloro-2-methylphenyl){1-[2-(2-hydroxyethoxy)benzyl]piperidin-3-yl}methanone has been studied for its potential therapeutic applications in various neurological disorders. In Parkinson's disease, this compound has been shown to improve motor function and reduce dyskinesia in animal models. In schizophrenia, this compound has been shown to improve cognitive function and reduce positive symptoms. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-[[2-(2-hydroxyethoxy)phenyl]methyl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-16-13-19(23)8-9-20(16)22(26)18-6-4-10-24(15-18)14-17-5-2-3-7-21(17)27-12-11-25/h2-3,5,7-9,13,18,25H,4,6,10-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLOMNWEZQBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=CC=C3OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS*,6aR*)-5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5437325.png)
![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5437335.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(4-morpholinylcarbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5437340.png)
![N-{3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5437343.png)
![5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5437362.png)
![N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5437370.png)
![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)


![2-[2-(4-nitrophenyl)vinyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5437395.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methoxyphenol](/img/structure/B5437409.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437414.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5437418.png)